molecular formula C16H12ClN3O B14730121 N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide CAS No. 13097-20-6

N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide

Cat. No.: B14730121
CAS No.: 13097-20-6
M. Wt: 297.74 g/mol
InChI Key: BHJKTBUGWNYLLO-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a pyrazole ring substituted with a chlorophenyl group and an amide linkage to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorophenyl group.

    Amidation: The chlorinated pyrazole is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as succinate dehydrogenase, by binding to their active sites . This inhibition disrupts essential metabolic pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific pyrazole ring structure and the presence of a chlorophenyl group, which confer distinct chemical reactivity and biological activity compared to other benzamide derivatives.

Properties

CAS No.

13097-20-6

Molecular Formula

C16H12ClN3O

Molecular Weight

297.74 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide

InChI

InChI=1S/C16H12ClN3O/c17-13-8-6-11(7-9-13)14-10-15(20-19-14)18-16(21)12-4-2-1-3-5-12/h1-10H,(H2,18,19,20,21)

InChI Key

BHJKTBUGWNYLLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NNC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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